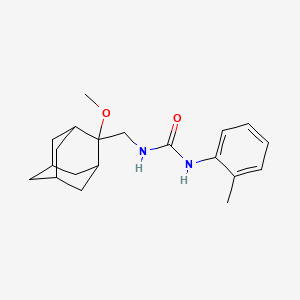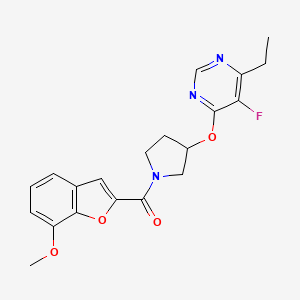
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine, a five-membered ring with a nitrogen atom, as a versatile scaffold for creating biologically active compounds . The 6-ethyl-5-fluoropyrimidin-4-yl moiety could be derived from a pyrimidine derivative like 4-Chloro-6-ethyl-5-fluoropyrimidine .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related chemical compounds often involves multi-step reactions, aiming at introducing specific functional groups to achieve desired biological or physical properties. For instance, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings, focusing on structural confirmation through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction analyses. These methods offer insights into the molecular configuration, which is crucial for understanding the compound's reactivity and potential applications (Huang et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potentials of compounds with similar structural features. For example, Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains. This suggests a potential research direction for exploring the antimicrobial properties of "(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone" (Patel et al., 2011). Additionally, the synthesis of derivatives aimed at enhancing antitumor activity has been reported by Hayakawa et al. (2004), highlighting the potential of such compounds in cancer research (Hayakawa et al., 2004).
Pharmacological Probes
The exploration of novel pharmacological probes is another significant application. For instance, studies on benzodiazepine receptor inverse agonists, like the one conducted by June et al. (1998), provide valuable insights into the modulation of ethanol-maintained behaviors in alcohol-preferring rats. Such research underscores the potential of complex organic molecules in understanding and manipulating biological pathways (June et al., 1998).
Material Science and Chemical Properties
The compound's applications extend beyond pharmacology into material science, where the focus lies on understanding and manipulating its chemical properties for specific uses. The work by Galal et al. (2010) on novel antiviral benzofuran-transition metal complexes offers an example of how related compounds can be synthesized and evaluated for their biological activities, hinting at the broad applicability of such molecules in developing new materials with unique properties (Galal et al., 2010).
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-3-14-17(21)19(23-11-22-14)27-13-7-8-24(10-13)20(25)16-9-12-5-4-6-15(26-2)18(12)28-16/h4-6,9,11,13H,3,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWWJBCUUDMLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)
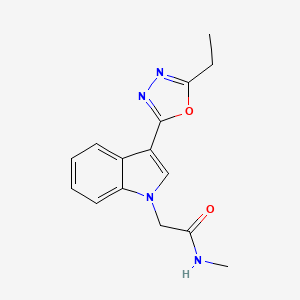
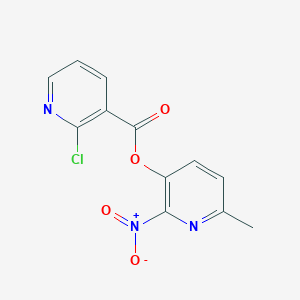
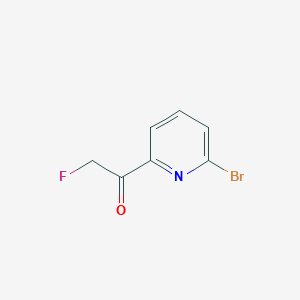
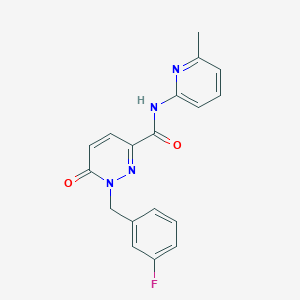
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)
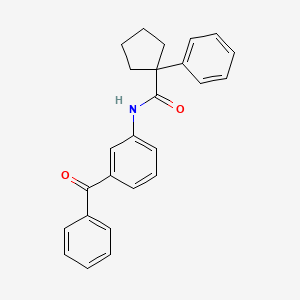

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)
